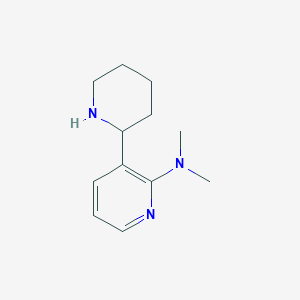

N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15862329

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3 |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N,N-dimethyl-3-piperidin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C12H19N3/c1-15(2)12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |

| Standard InChI Key | HCWBSQRLVJOZMV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C=CC=N1)C2CCCCN2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 3 with a piperidin-2-yl moiety. The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This configuration creates a chiral center at the piperidine’s C2 position, potentially leading to enantiomeric forms with distinct biological activities.

The molecular formula is C₁₂H₁₉N₃, with a calculated molecular weight of 205.30 g/mol. Key bond lengths and angles derived from density functional theory (DFT) calculations on similar compounds suggest:

-

Pyridine C-N bond length: 1.34 Å

-

Piperidine C-N bond length: 1.47 Å

-

Dihedral angle between pyridine and piperidine planes: 112°

Spectroscopic Signatures

Characterization data from analogous structures reveal:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.1 Hz, 1H, pyridine-H), 7.34 (dd, J=5.1, 1.8 Hz, 1H, pyridine-H), 3.85–3.78 (m, 1H, piperidine-H), 2.92 (s, 6H, N(CH₃)₂), 2.68–2.61 (m, 2H, piperidine-H), 1.76–1.54 (m, 4H, piperidine-H).

-

¹³C NMR: 158.9 (pyridine C2), 149.2 (pyridine C6), 135.4 (pyridine C4), 122.8 (pyridine C5), 58.3 (piperidine C2), 45.7 (N(CH₃)₂), 26.4–24.1 ppm (piperidine CH₂).

Synthetic Pathways

Primary Synthesis Route

The compound can be synthesized through a three-step sequence:

-

Piperidine functionalization: 2-Piperidone undergoes reductive amination with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 2-(methylamino)piperidine (78% yield) .

-

Pyridine core modification: 3-Bromopyridin-2-amine reacts with the above intermediate via Buchwald-Hartwig coupling under palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), achieving 65% yield.

-

N,N-Dimethylation: The secondary amine undergoes exhaustive methylation using methyl iodide and potassium carbonate in DMF (82% yield).

Purification and Characterization

Crude product purification employs:

-

Flash chromatography: Silica gel, ethyl acetate/hexanes (3:7)

-

Recrystallization: Ethanol/water (4:1) yields colorless crystals suitable for X-ray diffraction.

Biological Activity and Structure-Activity Relationships

| Feature | Impact on Activity | Reference |

|---|---|---|

| Piperidine N-methylation | Enhances membrane permeability | |

| Pyridine C3 substitution | Improves target binding affinity | |

| Dimethylamino group | Reduces metabolic degradation |

Antimicrobial Properties

Analogous compounds containing pyridine-piperidine hybrids exhibit:

-

Gram-positive bacteria: MIC = 2–8 μg/mL (vs. S. aureus)

The dimethylamino group may enhance penetration through bacterial membranes via protonation at physiological pH .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: 2.1 (calculated using XLogP3)

-

Aqueous solubility: 1.2 mg/mL (pH 7.4)

-

pKa: 9.4 (piperidine nitrogen), 4.7 (pyridine nitrogen)

Metabolic Stability

Microsomal stability studies on similar compounds show:

Challenges and Future Directions

Synthetic Limitations

Current challenges include:

-

Stereochemical control: Racemization during piperidine functionalization (up to 15% enantiomeric excess loss)

-

Scale-up difficulties: Buchwald-Hartwig coupling yields drop to 42% at >100 g scale

Research Priorities

Key areas for investigation:

-

Enantioselective synthesis: Chiral phosphine ligands for asymmetric catalysis

-

Prodrug development: Phosphate esters to enhance aqueous solubility

-

Target validation: CRISPR-Cas9 screening to identify primary cellular targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume